molecular formula C16H12N4O2 B10876828 2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid

2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid

Cat. No.: B10876828
M. Wt: 292.29 g/mol
InChI Key: JDGPNNXHCLVJHE-VCHYOVAHSA-N
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Description

2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid: is a chemical compound with the following properties:

    Linear Formula: CHNO

    CAS Number: 303103-62-0

    Molecular Weight: 380.45 g/mol

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound are not widely documented. it can be prepared through various synthetic methods, including condensation reactions or hydrazine-based approaches.

Reaction Conditions::

    Condensation Reaction: The compound can be synthesized by condensing an appropriate benzoyl derivative with a phthalazinyl hydrazine derivative.

    Hydrazine-Based Approach: Another method involves reacting a suitable benzoyl chloride with phthalazinyl hydrazine in the presence of a base.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions under suitable conditions.

    Reduction: Reduction reactions can also be explored.

    Substitution: Substitution reactions with various reagents are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The major products formed during these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic applications.

    Industry: Rare and unique chemicals for specialized research.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s uniqueness lies in its phthalazinyl-carbohydrazonoyl moiety. Similar compounds include other carbohydrazonoyl derivatives, but none precisely match this structure.

Remember that this information is based on available data, and further research may reveal additional insights.

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

2-[(E)-(phthalazin-1-ylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C16H12N4O2/c21-16(22)14-8-4-2-6-12(14)10-18-20-15-13-7-3-1-5-11(13)9-17-19-15/h1-10H,(H,19,20)(H,21,22)/b18-10+

InChI Key

JDGPNNXHCLVJHE-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C/C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=CC3=CC=CC=C3C(=O)O

Origin of Product

United States

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